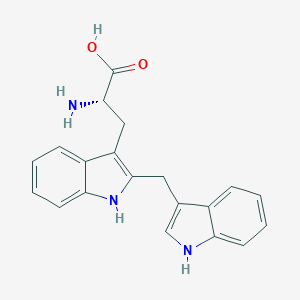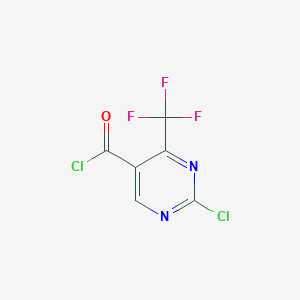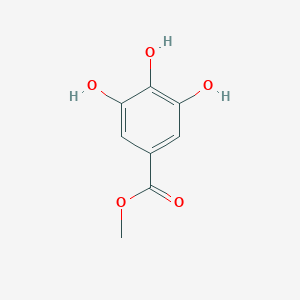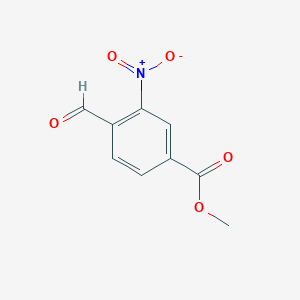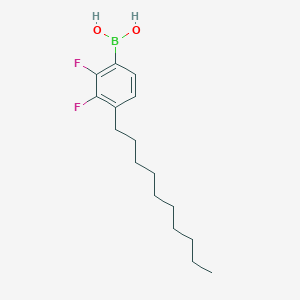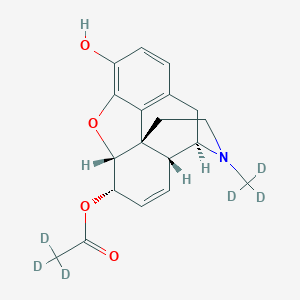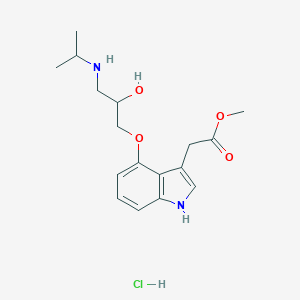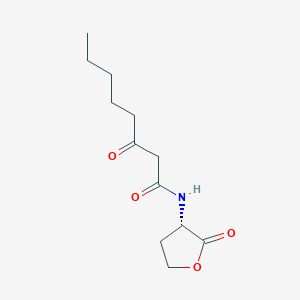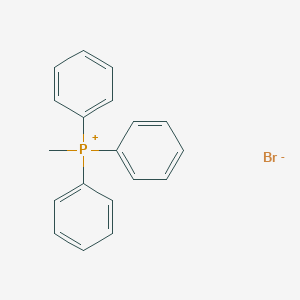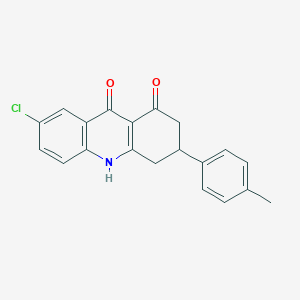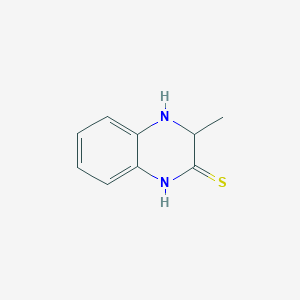
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate is a synthetic organic compound characterized by its unique structure, which includes a fluoromethyl group and a tritylimidazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trityl Group: The trityl group is introduced via a reaction with trityl chloride in the presence of a base such as pyridine.
Fluoromethylation: The fluoromethyl group is introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Acid Derivative Formation: The final step involves the formation of the amino acid derivative, which can be achieved through standard peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the ester group, using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thiols, amines, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In synthetic chemistry, Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorine substitution on amino acids and peptides. Fluorine atoms can significantly alter the biological activity and stability of molecules, making this compound useful in the design of new drugs or biochemical probes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The presence of the fluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, while the tritylimidazole moiety may interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity, while the tritylimidazole moiety can provide additional interactions with the target.
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate: Lacks the fluoromethyl group, which may result in different biological activity and stability.
Methyl 2-amino-2-(chloromethyl)-3-(1-tritylimidazol-4-yl)propanoate: Substitution of fluorine with chlorine can lead to different reactivity and biological properties.
Methyl 2-amino-2-(hydroxymethyl)-3-(1-tritylimidazol-4-yl)propanoate: The hydroxymethyl group can introduce different hydrogen bonding interactions compared to the fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate makes it unique among similar compounds. Fluorine atoms can significantly influence the electronic properties, metabolic stability, and biological activity of molecules, making this compound particularly valuable in research and development.
属性
IUPAC Name |
methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,20H,17,19,29H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIVKGFZBLKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CF)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)
